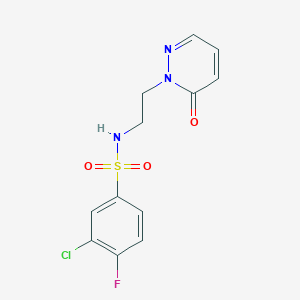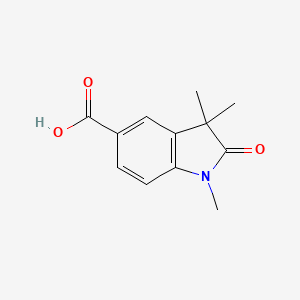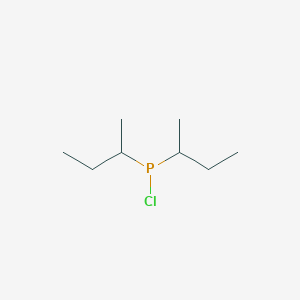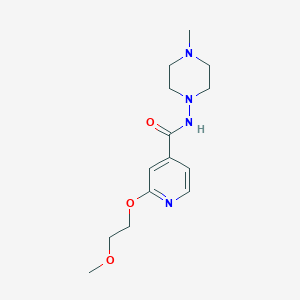![molecular formula C25H28N6 B2467441 5-Isopropyl-2-methyl-3-phenyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 899390-04-6](/img/structure/B2467441.png)
5-Isopropyl-2-methyl-3-phenyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-Isopropyl-2-methyl-3-phenyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It has a molecular formula of C25H28N6 and an average mass of 412.530 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving several rings and functional groups. The structure includes a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocyclic compound .Scientific Research Applications
Heterocyclic Synthesis and Compound Derivation
5-Isopropyl-2-methyl-3-phenyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound involved in the synthesis of various heterocyclic compounds. It has been used in the development of novel derivatives incorporating thioxopyrimidine, pyrazolo, pyrimidine, and pyridine moieties. These compounds are obtained through intramolecular cyclization processes involving specific amines and enaminone compounds. The structure of these synthesized compounds is usually established using spectral data and elemental analysis (Ho & Suen, 2013).
Medicinal Chemistry and Biological Evaluation
This compound is also a precursor in medicinal chemistry, particularly in the synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]triazine derivatives. These derivatives are synthesized using a reaction involving sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate and the fitting heterocyclic amines. The synthesized compounds are usually characterized using elemental analysis, spectral data, and, when possible, alternative synthetic routes. Some of these compounds have shown promising results in terms of their antitrypanosomal activity (Abdelriheem et al., 2017).
Green Chemistry Synthesis
In the field of green chemistry, this compound is involved in the solvent-free synthesis of pyrazolo[1,5-a]pyrimidines and other related heterocyclic compounds. The process emphasizes the use of environmentally friendly methods without the use of solvents, promoting a more sustainable approach to chemical synthesis. The antimicrobial activities of these compounds are also evaluated, showing competitive activities compared to conventional antibacterial and antifungal drugs (Abdelhamid et al., 2016).
Imaging Agent Synthesis in Medical Diagnostics
The compound plays a role in the synthesis of imaging agents used in medical diagnostics, specifically in the development of potential PET agents for imaging of IRAK4 enzyme in neuroinflammation. This involves a meticulous synthesis process resulting in a tracer that is isolated and used in radiochemical applications (Wang et al., 2018).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and study of its potential biological activities. Given the interest in pyrazolo[1,5-a]pyrimidines and related compounds, this compound could be a valuable subject for future research .
properties
IUPAC Name |
2-methyl-3-phenyl-5-propan-2-yl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6/c1-18(2)21-17-23(30-15-13-29(14-16-30)22-11-7-8-12-26-22)31-25(27-21)24(19(3)28-31)20-9-5-4-6-10-20/h4-12,17-18H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPBHPCDRSTPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCN(CC4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2467359.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2467365.png)



![Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate](/img/structure/B2467373.png)


![3-chloro-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2467376.png)

![2-[(2-methoxyethyl)amino]-3-[(1E)-[(2-methoxyethyl)imino]methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2467379.png)

